Kingianoside A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

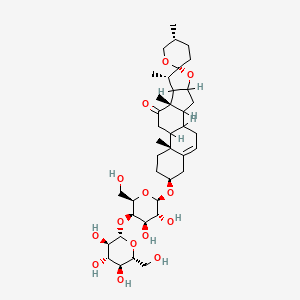

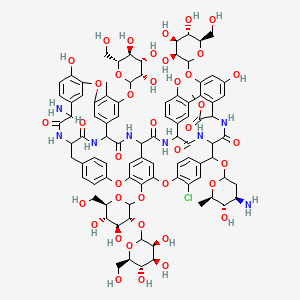

Kingianoside A is a spirostanol saponin compound isolated from the rhizomes of Polygonatum kingianum, a plant belonging to the Liliaceae family . It is known for its complex structure and potential biological activities.

Preparation Methods

Kingianoside A can be isolated from the fresh rhizomes of Polygonatum kingianum through a series of chromatographic techniques. The process involves macroporous resin, silica-gel, and octadecyl silica (ODS) silica-gel column chromatography, followed by semi-preparative high-performance liquid chromatography (HPLC) . The compound is obtained as a white amorphous powder and its structure is confirmed through detailed spectroscopic analysis, including one-dimensional and two-dimensional nuclear magnetic resonance (NMR) spectra .

Chemical Reactions Analysis

Kingianoside A undergoes various chemical reactions, including hydrolysis and oxidation. Hydrolysis of this compound with acid yields D-galactose and D-glucose . The compound also shows positive Liebermann–Burchard and negative Ehrlich reagent tests, indicating its spirostanol nature . The major products formed from these reactions include simpler sugar molecules and modified steroidal structures.

Scientific Research Applications

Kingianoside A has been studied for its potential biological activities. It is known to exhibit various pharmacological effects, including anti-inflammatory, anti-cancer, and immunomodulatory activities . In traditional Chinese medicine, Polygonatum kingianum, the source of this compound, is used as a tonic remedy for lung troubles and ringworm . The compound’s unique structure and biological activities make it a valuable subject for further research in chemistry, biology, medicine, and industry.

Mechanism of Action

The mechanism of action of Kingianoside A involves its interaction with specific molecular targets and pathways. As a spirostanol saponin, it is believed to modulate cellular signaling pathways and exert its effects through interactions with cell membrane components and receptors . The exact molecular targets and pathways involved in its biological activities are still under investigation.

Comparison with Similar Compounds

Kingianoside A is part of a group of steroidal saponins isolated from Polygonatum kingianum. Similar compounds include Kingianoside G, Pratioside D, Disporopsin, and Daucosterol . These compounds share structural similarities but differ in their specific sugar moieties and stereochemistry. This compound is unique due to its specific glycosidic linkages and the presence of both D-galactose and D-glucose in its structure .

Properties

CAS No. |

145854-03-1 |

|---|---|

Molecular Formula |

C39H60O14 |

Molecular Weight |

752.9 g/mol |

IUPAC Name |

(5'R,6R,7S,9S,13R,16S)-16-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-10-one |

InChI |

InChI=1S/C39H60O14/c1-17-7-10-39(48-16-17)18(2)28-24(53-39)12-23-21-6-5-19-11-20(8-9-37(19,3)22(21)13-27(42)38(23,28)4)49-35-33(47)31(45)34(26(15-41)51-35)52-36-32(46)30(44)29(43)25(14-40)50-36/h5,17-18,20-26,28-36,40-41,43-47H,6-16H2,1-4H3/t17-,18+,20+,21?,22?,23?,24?,25-,26-,28?,29-,30+,31-,32-,33-,34+,35-,36+,37+,38-,39-/m1/s1 |

InChI Key |

QMLSDFSTEVPHTD-AFRKZWMQSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H](C3C(O2)CC4[C@@]3(C(=O)CC5C4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)C)C)C)OC1 |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)C)C)OC1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2'-Thiobis[6-chloro-p-cresol]](/img/structure/B12659620.png)